

# Pharmacokinetics and pharmacodynamics of MC180295

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MC180295

#### Introduction

MC180295 is a novel, highly potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key regulator of transcriptional elongation, CDK9 is a compelling therapeutic target in oncology.[4][5] MC180295 is a racemic mixture of two enantiomers, MC180379 and MC180380, with the latter demonstrating greater potency.[1][6][7] Preclinical studies have demonstrated its efficacy in various cancer models, both as a standalone agent and in combination with other therapies.[1][7]

This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **MC180295**, intended for researchers and drug development professionals.

# **Pharmacodynamics (PD)**

The pharmacodynamic profile of **MC180295** is characterized by its selective inhibition of CDK9 and its potent anti-neoplastic activity across a range of cancer types.

#### **Mechanism of Action**

**MC180295** exerts its effect by selectively inhibiting CDK9, a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[4] The P-TEFb complex phosphorylates RNA Polymerase II (RNAPII) and other factors to facilitate the elongation phase of gene



transcription.[4] By inhibiting CDK9, **MC180295** prevents this phosphorylation, leading to a pause in transcription, particularly of genes with short-lived mRNA, including key oncogenes and anti-apoptotic proteins.[4] Furthermore, CDK9 inhibition by **MC180295** has been shown to reactivate epigenetically silenced genes, such as tumor suppressors, by dephosphorylating the SWI/SNF chromatin remodeler BRG1.[1][6][8]



MC180295 Mechanism of Action Pathway

Click to download full resolution via product page

Diagram 1: MC180295 Mechanism of Action Pathway

## In Vitro Activity

MC180295 demonstrates high potency and selectivity for CDK9 over other cyclin-dependent kinases.[2][6] It effectively inhibits cell growth in numerous cancer cell lines, showing particular strength against hematological malignancies like Acute Myeloid Leukemia (AML), especially those with MLL translocations.[1][6]



Table 1: In Vitro Inhibitory Activity of **MC180295** | Target / Cell Line Panel | Parameter | Value | Reference | | :--- | :--- | :--- | | Enzymatic Activity | | CDK9/Cyclin T |  $IC_{50}$  | 3 - 12 nM |[6] | | Other CDKs (CDK1, 2, 4, 5, 6, 7) | Selectivity | >20-fold higher for CDK9 |[2][6] | | Cellular Activity | Panel of 46 cancer cell lines | Median  $IC_{50}$  | 171 nM |[1][6][7] | AML Cell Lines (MV4-11, MOLM-13) |  $IC_{50}$  | Most potent subset |[6] |

## In Vivo Efficacy

Preclinical studies in mouse models have confirmed the anti-tumor effects of **MC180295**. The compound has shown efficacy in xenograft models of both AML and colon cancer.[1][6][7] Notably, the anti-tumoral effects appear to be partially dependent on the host immune system, specifically CD8+ T cells, suggesting an immunomodulatory component to its mechanism.[1][6] [7] Furthermore, **MC180295** exhibits significant synergy when combined with the hypomethylating agent decitabine.[1][6][7]

## **Pharmacokinetics (PK)**

Pharmacokinetic properties of **MC180295** have been characterized in mice and rats following intravenous (IV), oral (PO), and intraperitoneal (IP) administration. The data reveal speciesand route-dependent differences in its absorption, distribution, and elimination.

Table 2: Summary of Preclinical Pharmacokinetic Parameters for MC180295

| Species | Route | Dose<br>(mg/kg) | Half-life (t½)<br>(h) | Bioavailabil<br>ity (%) | Reference |
|---------|-------|-----------------|-----------------------|-------------------------|-----------|
| Mouse   | IV    | 1               | 0.86                  | N/A                     | [6]       |
|         | Oral  | 2.5             | 1.3                   | 26                      | [6]       |
|         | IP    | 10              | 15.8                  | N/A                     | [6]       |

| Rat | IV | 1 | ~14 | N/A |[6] |

The significantly longer half-life observed with IP administration in mice may suggest a depot effect or slower absorption from the peritoneal cavity.[6] The prolonged half-life in rats compared to mice following IV administration indicates potential differences in drug metabolism or clearance between the species.[6]



## **Experimental Protocols**

The following sections outline the methodologies used to generate the pharmacodynamic and pharmacokinetic data for **MC180295**.

## In Vitro Kinase and Cell Proliferation Assays

- Kinase Inhibition Assay: The inhibitory activity of **MC180295** against a panel of cyclin-dependent kinases was likely determined using a biochemical assay. This typically involves incubating the purified kinase, its respective cyclin partner, a substrate (e.g., a peptide), and ATP with varying concentrations of the inhibitor. Kinase activity is then measured, often via phosphorylation of the substrate, to calculate IC<sub>50</sub> values.
- Cell Proliferation Assay: The anti-proliferative effects of **MC180295** were tested against a panel of human cancer cell lines.[6] Cells were seeded in multi-well plates and exposed to a range of **MC180295** concentrations for a defined period (e.g., 72 hours). Cell viability was then assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo) to determine the IC<sub>50</sub> for each cell line.



#### In Vitro Assay Workflow



Click to download full resolution via product page

Diagram 2: Generalized In Vitro Assay Workflow

#### In Vivo Xenograft Studies

- Animal Models: Efficacy studies were conducted in mouse models bearing subcutaneous tumors from human AML or colon cancer cell lines.[1]
- Dosing and Administration: **MC180295** was administered to the tumor-bearing mice, likely via intraperitoneal (IP) or oral (PO) routes, based on the PK data.[1][2] Dosing schedules would have been established to maintain therapeutic exposure.



- Efficacy Assessment: Anti-tumor activity was evaluated by regularly measuring tumor volume over the course of the study. Body weight was monitored as an indicator of general toxicity.
  [7]
- Combination Studies: For synergy experiments, mice were treated with MC180295, decitabine, or the combination of both agents, and tumor growth was compared across all groups.[1]

#### **Pharmacokinetic Studies**

- Animal Models: Pharmacokinetic profiling was performed in male CD-1 mice and Sprague-Dawley rats.[6][9]
- Dosing and Sample Collection:
  - Intravenous (IV): A single bolus dose was administered via the tail vein.
  - o Oral (PO): A single dose was administered by oral gavage.
  - Intraperitoneal (IP): A single dose was injected into the peritoneal cavity.
  - Blood samples were collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma was separated by centrifugation.
- Bioanalysis: Plasma concentrations of MC180295 were quantified using a validated analytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.
- Data Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis (NCA) to determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability was calculated as (AUC\_oral / AUC\_IV) \* (Dose\_IV / Dose\_oral).





Click to download full resolution via product page

Diagram 3: In Vivo Pharmacokinetic Study Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Drug Strategy to Treat Cancer | Technology Networks [technologynetworks.com]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of MC180295]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608874#pharmacokinetics-and-pharmacodynamics-of-mc180295]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com